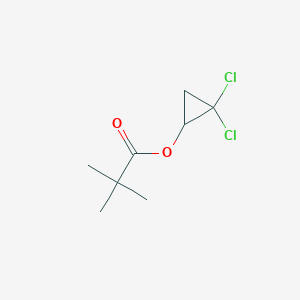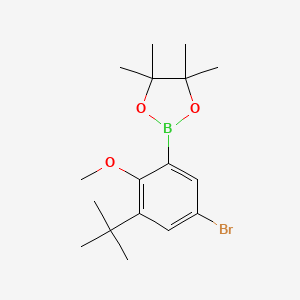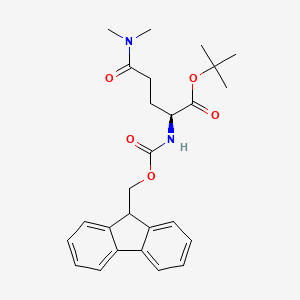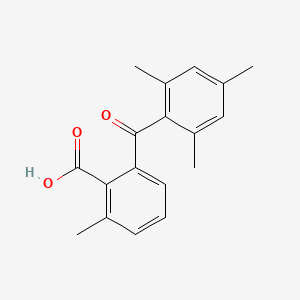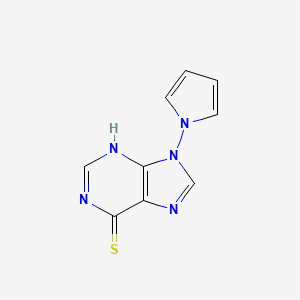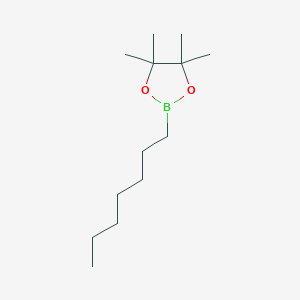
2-Chloro-4-(3,4-dimethoxyphenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(3,4-dimethoxyphenyl)pyridine is a heterocyclic aromatic compound that features a pyridine ring substituted with a chloro group at the 2-position and a 3,4-dimethoxyphenyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,4-dimethoxyphenyl)pyridine typically involves the reaction of 2-chloropyridine with 3,4-dimethoxyphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or toluene . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation of the palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are critical for maintaining the reaction conditions. The use of automated systems for reagent addition and product isolation helps in achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(3,4-dimethoxyphenyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to piperidine using hydrogenation over a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) in water or chromium trioxide (CrO₃) in acetic acid.
Reduction: Hydrogen gas (H₂) over palladium on carbon (Pd/C) in ethanol.
Major Products
Nucleophilic Substitution: Corresponding amines, thiols, or ethers.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Piperidine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-(3,4-dimethoxyphenyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential anticancer and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It serves as a probe for studying enzyme mechanisms and receptor-ligand interactions in biological systems.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(3,4-dimethoxyphenyl)pyridine in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The chloro and methoxy groups enhance its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-(2,4-dimethoxyphenyl)pyridine
- 2-Chloro-4-(3,5-dimethoxyphenyl)pyridine
- 2-Chloro-4-(3,4-dimethoxyphenyl)thiazole
Uniqueness
2-Chloro-4-(3,4-dimethoxyphenyl)pyridine is unique due to the specific positioning of the chloro and methoxy groups, which confer distinct electronic and steric properties. These properties influence its reactivity and binding interactions, making it a valuable compound for targeted synthesis and applications in various fields .
Propiedades
Fórmula molecular |
C13H12ClNO2 |
|---|---|
Peso molecular |
249.69 g/mol |
Nombre IUPAC |
2-chloro-4-(3,4-dimethoxyphenyl)pyridine |
InChI |
InChI=1S/C13H12ClNO2/c1-16-11-4-3-9(7-12(11)17-2)10-5-6-15-13(14)8-10/h3-8H,1-2H3 |
Clave InChI |
KXOHRCATQVIWCQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=CC(=NC=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


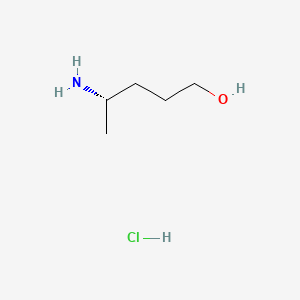
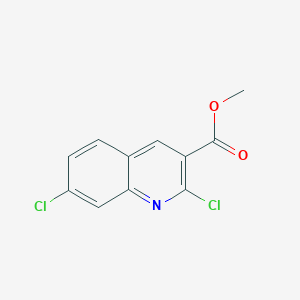
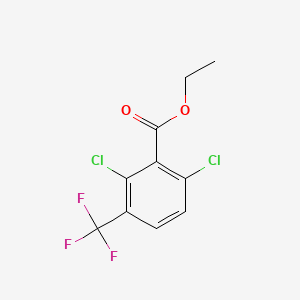

![N-[(Z)-1H-indol-3-ylmethylideneamino]-2-phenylacetamide](/img/structure/B14017609.png)
